3-(2-Methylpropoxy)benzamide

Lipophilicity Drug-likeness Permeability

Standard 3-alkoxybenzamides (methoxy, ethoxy) fail to deliver the lipophilicity-flexibility balance required for CNS hit-to-lead optimization. This 3-isobutoxybenzamide (CAS 909386-35-2) provides: - LogP 1.82 (CNS-favorable range 1-3) vs. 1.49 for 3-methoxy analog - 4 rotatable bonds for induced-fit binding pockets - Predicted BP 314.8 °C enabling higher-temp purification - Branched alkoxy predicted to slow CYP450 O-dealkylation Order for PARP/ASM inhibitor SPR arrays or fragment screening.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 909386-35-2
Cat. No. B3166235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropoxy)benzamide
CAS909386-35-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)
InChIKeyGCCBDCMKUSSXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylpropoxy)benzamide: Structural and Physicochemical Baseline


3-(2-Methylpropoxy)benzamide (synonym: 3-isobutoxybenzamide) is a monosubstituted benzamide derivative bearing a branched-chain alkoxy group at the meta position (C₁₁H₁₅NO₂, MW 193.24 g/mol) . It belongs to the 3-alkoxybenzamide class, members of which have been investigated as poly(ADP-ribose) polymerase (PARP) inhibitors and acid sphingomyelinase (ASM) inhibitors [1][2]. Unlike earlier-generation 3-methoxy- or 3-ethoxybenzamide congeners, the isobutoxy substituent imparts a distinct lipophilicity–flexibility profile that cannot be replicated by linear alkoxy analogs, making it a non-interchangeable scaffold for structure–property relationship (SPR)-guided lead optimization and building-block chemistry.

ScaffoldNon-interchangeable 3-isobutoxybenzamide for SPR-guided lead optimization and building-block chemistry.
PathwayInvestigated as PARP and acid sphingomyelinase inhibitor research tool.
ProfileBranched alkoxy architecture imparts distinct lipophilicity–flexibility character; not replicable by linear or shorter-chain analogs.

Why 3-(2-Methylpropoxy)benzamide Cannot Be Replaced by Shorter-Chain Analogs


Benzamides with smaller 3-alkoxy substituents (e.g., methoxy, ethoxy) share the same hydrogen-bonding surface (TPSA ≈52.3 Ų) but differ markedly in lipophilicity, rotatable bond count, and boiling point . These physicochemical divergences translate into altered membrane permeability, metabolic stability, and synthetic tractability that cannot be compensated by adjusting downstream chemistry alone. For SPR-based optimization or parallel medicinal chemistry campaigns, substituting 3-(2-methylpropoxy)benzamide with a linear or shorter-chain analog without experimental re-validation would discard the deliberate property tuning achieved by the branched isobutoxy group, risking failure in cellular penetration assays, chromatographic purification, or in vivo pharmacokinetic profiling.

  • Lipophilicity mismatchShorter-chain analogs (methoxy, ethoxy) have markedly lower LogP; substituting would alter membrane permeability predictions without recalculating property envelopes.
  • Conformational divergenceMethoxy/ethoxy congeners possess fewer rotatable bonds; the branched isobutoxy chain’s flexibility profile may not transfer, risking binding-entropy assumptions.
  • Process and metabolic contextHigher boiling point and class-level metabolic stability inference cannot be approximated with shorter alkoxy chains; direct replacement would discard thermal and CYP-resistance tuning.

Quantified Differentiation from Closest Structural Analogs


Lipophilicity Advantage Over Shorter-Chain Analogs

3-(2-Methylpropoxy)benzamide displays a computed LogP (XLogP3) of 1.82, which is +0.33 log units higher than 3-methoxybenzamide (LogP = 1.49) and +0.44 log units higher than 3-ethoxybenzamide (LogP = 1.38) . This incremental lipophilicity, driven by the branched C4 alkyl chain, falls within the favorable range for CNS penetration (LogP 1–3) while remaining compliant with Lipinski's Rule of Five.

LogP advantage
Data to verify
LogP = 1.82 (XLogP3)
ΔLogP +0.33 vs 3-methoxy
ΔLogP +0.44 vs 3-ethoxy
Supports CNS-favorable lipophilicity window (LogP 1–3) while maintaining TPSA; may inform permeability screening.
Computed LogP from databases; experimental logP not reported.
Lipophilicity Drug-likeness Permeability

Enhanced Conformational Flexibility

The compound possesses 4 rotatable bonds, compared to 2 rotatable bonds for 3-methoxybenzamide and 3 rotatable bonds for 3-ethoxybenzamide . The additional rotatable bond arises from the branched isobutoxy chain, which introduces a tertiary carbon center and two terminal methyl groups that can adopt multiple low-energy conformations.

Rotatable bonds
Data to verify
NRotB = 4
ΔNRotB +2 vs 3-methoxy
ΔNRotB +1 vs 3-ethoxy
Higher flexibility may influence induced-fit binding or entropic penalty; fragment screening should account for this difference.
Rotatable bond counts from computed databases; defined as single non-ring bonds not involving terminal heavy atoms.
Conformational flexibility Binding entropy Rotatable bonds

Boiling Point Elevation for Purification Planning

The predicted boiling point of 3-(2-methylpropoxy)benzamide is 314.8 ± 25.0 °C, which is approximately 35 °C higher than 3-methoxybenzamide (280 °C) and approximately 21 °C higher than 3-ethoxybenzamide (293.4 °C, predicted) . The elevation is consistent with increased van der Waals surface area from the larger alkoxy moiety.

Boiling point
Data to verify
314.8 ± 25.0 °C (predicted)
ΔBP ≈ +35 °C vs 3-methoxy
ΔBP ≈ +21 °C vs 3-ethoxy
Elevated boiling point may alter distillation and thermal stability profiles during purification; distinct purification planning required.
Predicted boiling points; experimental values may differ.
Boiling point Purification Intermolecular forces

Branched Architecture vs. Linear Butoxy Isomer

3-(2-Methylpropoxy)benzamide is the branched isomer of 3-butoxybenzamide (CAS 172462-92-9, linear C4 chain). While both share the molecular formula C₁₁H₁₅NO₂ and comparable molecular weight (~193.24 g/mol), the isobutoxy group contains a tertiary carbon branch point that increases steric bulk proximal to the ether oxygen . Branched alkoxy groups are generally more resistant to cytochrome P450-mediated O-dealkylation than their linear counterparts, a class-level inference supported by medicinal chemistry literature on alkoxy metabolism.

Branched vs linear butoxy
Class-level
Branched isobutoxy (C–O–CH₂–CH(CH₃)₂)
vs linear n-butoxy (C–O–CH₂–CH₂–CH₂–CH₃)
Branching at β-carbon may improve resistance to CYP-mediated O-dealkylation relative to linear isomer; metabolic stability context differs.
Class-level inference from alkoxy metabolism literature; no direct head-to-head data for these specific compounds.
Branching Metabolic stability Steric hindrance

Derivative Proliferation and Building-Block Versatility

A search of chemical databases reveals at least six distinct N-substituted derivatives synthesized from 3-(2-methylpropoxy)benzamide or its acid chloride, including N-(4-chloro-2-(trifluoromethyl)phenyl)-, N-(2-adamantyl)-, N-(5-amino-2-methylphenyl)-, N-(2-furylmethyl)-, N-(1-benzyl-4-piperidinyl)-, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide [1]. This derivative breadth exceeds that of 3-methoxybenzamide's reported commercial derivative space within comparable catalog records, indicating robust synthetic tractability.

Derivative diversity
Reported
≥6 distinct N‑substituted derivatives
~1.5–2× derivative diversity vs 3‑methoxybenzamide (qualitative estimate)
Demonstrated synthetic tractability across diverse amines supports building-block utility in medicinal chemistry campaigns.
Based on PubChem, BenchChem, EvitaChem, and ChemDiv records (May 2026).
Building block Derivatization Synthetic utility

Optimal Scientific and Industrial Deployment Scenarios


CNS-Penetrant Lead Optimization

The LogP of 1.82 positions 3-(2-methylpropoxy)benzamide within the CNS-favorable range (LogP 1–3), making it a preferred scaffold for central nervous system drug discovery programs where 3-methoxybenzamide (LogP 1.49) may yield insufficient brain penetration and 3-ethoxybenzamide (LogP 1.38) provides no advantage . Use this building block when parallel SPR arrays indicate a need for increased lipophilicity without altering TPSA or H-bond donor count.

Fragment-Based Screening with Flexible Linkers

With 4 rotatable bonds compared to 2–3 for smaller alkoxy analogs, this compound is suited for fragment libraries targeting induced-fit binding pockets where conformational adaptation is beneficial . Its flexibility profile differentiates it from rigid 3-methoxybenzamide fragments in NMR- or SPR-based screening cascades.

Metabolic Stability-Motivated Scaffold Selection

When screening panels reveal rapid O-dealkylation of 3-methoxy- or 3-ethoxybenzamide leads, the branched isobutoxy group is expected (class-level inference) to provide improved resistance to CYP450 oxidation [1]. This compound should be prioritized in hit-to-lead phases where intrinsic clearance is a go/no-go criterion.

High-Boiling-Point Process Chemistry

The predicted boiling point of 314.8 °C enables higher-temperature distillation or solvent evaporation protocols that are inaccessible to lower-boiling analogs . Process chemists scaling amidation or purification steps can exploit this thermal window to remove lower-boiling byproducts without azeotropic complications.

Application
Selection Property
Validation Focus
CNS‑targeted research programs
Lipophilicity window (LogP 1–3) with conserved TPSA
Permeability and brain penetration assays
Fragment‑based screening (flexible pockets)
Increased rotatable bond count for conformational sampling
Induced‑fit binding or NMR/SPR fragment screening
Metabolic stability‑motivated scaffold selection
Branched alkoxy architecture for potential CYP resistance
Intrinsic clearance assays (microsomal/hepatocyte)
Process chemistry with higher‑boiling scaffold
Elevated boiling point window
Distillation and thermal purification protocol validation
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